N-cyclohexyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds, such as thieno[3,2-d]pyrimidines, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group, a propyl group, and a thieno[3,2-d]pyrimidin-2-yl group. The cyclohexane ring in similar compounds often adopts a chair conformation .Scientific Research Applications
Dual Inhibition of Key Enzymes
One significant application involves the synthesis of compounds that exhibit potent dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targets for anticancer and antimicrobial therapies. The 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold, related to the core structure of N-cyclohexyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, is conducive to achieving this dual inhibitory activity (Gangjee et al., 2008).
Crystal Structure Analysis
Another application lies in the realm of crystallography, where derivatives of the chemical have been studied to understand their molecular conformations and intermolecular interactions. Such analyses provide valuable insights into the compound's potential binding affinities and mechanisms of action (Subasri et al., 2016).
Antimicrobial Activity
Derivatives bearing the sulfonamide moiety, closely related to the core structure of N-cyclohexyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, have been synthesized for their potential use as antimicrobial agents. This research avenue is particularly crucial in the development of new treatments for resistant microbial strains (Darwish et al., 2014).
Anticancer Research
Furthermore, there is ongoing research into the synthesis of compounds for anticancer activity, where derivatives of N-cyclohexyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide serve as intermediates. These efforts aim to identify new therapeutic agents capable of inhibiting cancer cell growth and proliferation (Horishny et al., 2021).
properties
IUPAC Name |
N-cyclohexyl-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-2-9-20-16(22)15-13(8-10-23-15)19-17(20)24-11-14(21)18-12-6-4-3-5-7-12/h8,10,12H,2-7,9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZNQCWXFYYMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
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